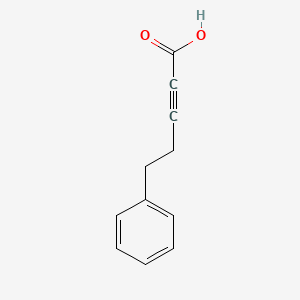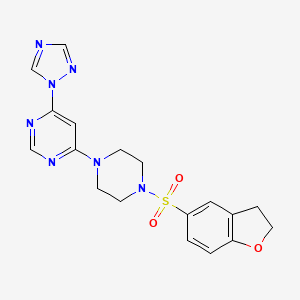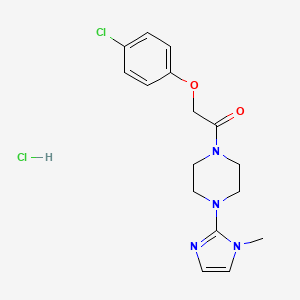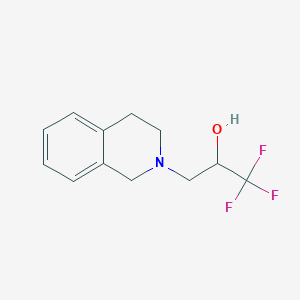
5-phenylpent-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpent-2-ynoic acid is an organic compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.2 g/mol . It is characterized by a phenyl group attached to a pentynoic acid chain. This compound is known for its efficiency and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Scientific Research Applications
5-Phenylpent-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various ketones and carboxylic acids.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylpent-2-ynoic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of propiolic acid in the presence of a base such as potassium carbonate or sodium bicarbonate . The reaction occurs at room temperature, making it a convenient and efficient process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The use of readily available reagents and mild reaction conditions makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpent-2-ynoic acid undergoes various chemical reactions, including:
Trifluoromethylation: This reaction involves the addition of a trifluoromethyl group to the compound, resulting in the formation of ketones.
Decarboxylation: The compound can undergo decarboxylation to convert alkenes to their corresponding carboxylic acids.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium bicarbonate.
Solvents: Common organic solvents such as dichloromethane and ethanol are used in these reactions.
Major Products:
Ketones: Formed through trifluoromethylation.
Carboxylic Acids: Resulting from decarboxylation.
Mechanism of Action
The mechanism of action of 5-Phenylpent-2-ynoic acid involves its reactivity with various reagents to form different products. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in trifluoromethylation, the compound acts as a nucleophile, attacking the electrophilic carbon of the trifluoromethylating agent .
Comparison with Similar Compounds
5-Phenylpentanoic acid: Similar structure but lacks the triple bond present in 5-Phenylpent-2-ynoic acid.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis compared to its similar counterparts .
Properties
IUPAC Name |
5-phenylpent-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4,8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSICZQXMVMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)
![methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate](/img/structure/B2521428.png)
![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)
![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2521430.png)



![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B2521435.png)


![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)

